molecular formula C23H31IO2 B1442214 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl CAS No. 1070663-76-1

2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl

Cat. No.: B1442214
CAS No.: 1070663-76-1
M. Wt: 466.4 g/mol
InChI Key: LOUYGKSUFMSHGM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl involves a multi-step process :

    Reaction of 2-iodobenzoic acid with 2,4,6-triisopropylphenol: This step produces 2-iodo-2’,4’,6’-triisopropyl-1,1’-biphenyl.

    Reaction with dimethyl ether: The intermediate product is then reacted with dimethyl ether to form 2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl.

Chemical Reactions Analysis

2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl is used in various scientific research applications :

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Catalysis: The compound is used in catalytic processes, particularly in cross-coupling reactions.

    Material Science: It is investigated for its potential use in the development of new materials, including organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl involves its participation in various chemical reactions. The iodine atom in the compound is a key reactive site, allowing for substitution and coupling reactions. The compound’s structure, with its bulky isopropyl groups and methoxy groups, influences its reactivity and the types of reactions it can undergo .

Comparison with Similar Compounds

2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl can be compared with similar compounds such as:

The uniqueness of 2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-iodo-1,4-dimethoxy-3-[2,4,6-tri(propan-2-yl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31IO2/c1-13(2)16-11-17(14(3)4)21(18(12-16)15(5)6)22-19(25-7)9-10-20(26-8)23(22)24/h9-15H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUYGKSUFMSHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2I)OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728145
Record name 2-Iodo-3,6-dimethoxy-2',4',6'-tri(propan-2-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070663-76-1
Record name 2-Iodo-3,6-dimethoxy-2',4',6'-tri(propan-2-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-IODO-2',4',6'-TRIISOPROPYL-3,6-DIMETHOXYBIPHENYL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An oven-dried three-neck 500 mL round-bottom flask, which was equipped with a magnetic stir bar and charged with magnesium shavings (2.8 g, 116 mmol), was fitted with a reflux condenser, glass stopper, and rubber septum. The flask was purged with argon and then THF (100 mL) and 2,4,6-triisopropylbromobenzene (24.3 mL, 96 mmol) were added via syringe. The reaction mixture was heated to reflux and 1,2-dibromethane (40 uL) was added via syringe. The reaction was allowed to stir at reflux for 1.5 h and was then cooled to room temperature. A separate oven-dried 2 L round bottom flask, which was equipped with a magnetic stir bar and fitted with a septum, was purged with argon and then THF (500 mL) and 1,4-dimethoxy-2-fluorobenzene (7.49 g, 48 mmol) were added to the flask via syringe. The reaction mixture was cooled to −78° C. and n-BuLi (2.5 M in Hexane, 19.4 mL, 48.5 mmol) was added in a dropwise fashion over a 40 min period. The solution was stirred for 1 h and the Grignard reagent, which was prepared in the first reaction vessel, was added via cannula over a 30 min period and allowed to stir at −78° C. for 1 h. The reaction mixture was warmed to room temperature slowly where it was stirred for an additional 12 h. The mixture was then cooled to 0° C. and a solution of Iodine in THF (1 M, 96 mL, 96 mmol) was added via syringe over a 15 min period and then the dark red solution was warmed to room temperature and stirred for 1 h. The solvent was removed via a rotary evaporator, and the remaining dark brown oil was taken up in Et2O, washed with a saturated solution of sodium sulfite, and washed with brine. The organic layer was then dried over MgSO4, filtered, and the solvent was removed via rotary evaporator to give a yellow solid. The crude material was triturated with hexanes and filtered to give the desired product as an off-white solid (16.199 g, 72%, mp 189-191° C.). 1H NMR (300 MHz, CDCl3) δ: 7.07 (s, 2H), 6.90 (d, J=9.0 Hz, 1H), 6.81 (d, J=9.0 Hz, 1H), 3.90 (s, 3H), 3.67 (s, 3H), 2.98 (septet, J=7.0 Hz, 1H), 2.39 (septet, J=7.0 Hz, 2H), 1.33 (d, J=7.0 Hz, 6H), 1.20 (d, 7.0 Hz, 6H), 1.02 (d, J=7.0 Hz, 6H) ppm. 13C NMR (75 MHz, CDCl3) δ: 152.7, 152.5, 148.4, 145.9, 136.4, 136.1, 121.0, 110.3, 109.4, 96.6, 57.0, 55.8, 34.3, 31.1, 24.8, 24.3, 23.9 ppm. IR (neat, cm−1): 2957, 2865, 1567, 1460, 1428, 1257, 1032, 755. Anal. Calcd. for C23H31IO2: C, 59.23; H, 6.70. Found: C, 59.23; H, 6.72.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40 μL
Type
reactant
Reaction Step Two
Quantity
19.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
96 mL
Type
solvent
Reaction Step Four
Quantity
7.49 g
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
24.3 mL
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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